molecular formula C21H21FN2O2 B5158854 3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one

3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one

Cat. No.: B5158854
M. Wt: 352.4 g/mol
InChI Key: VKMAQASZMOYWFJ-UHFFFAOYSA-N
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Description

3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with varying biological activities .

Mechanism of Action

The mechanism of action of 3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, particularly ENT2, by binding to the transporter and preventing the uptake of nucleosides . This inhibition can affect nucleotide synthesis and adenosine regulation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of the fluorophenyl group and the chromenone structure, which imparts distinct chemical properties and biological activities. Its selectivity for ENT2 over ENT1 and its potential for irreversible inhibition make it a valuable compound for further research and development .

Properties

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-15-6-7-20-17(12-15)21(25)16(14-26-20)13-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMAQASZMOYWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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